3-(Cyclopropylmethyl)-5-hydroxybenzamide
Description
3-(Cyclopropylmethyl)-5-hydroxybenzamide is a benzamide derivative featuring a cyclopropylmethyl substituent at the 3-position and a hydroxyl group at the 5-position of the benzene ring. The hydroxyl group at position 5 enhances polarity and hydrogen-bonding capacity, which may influence solubility and target binding.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-5-hydroxybenzamide |
InChI |
InChI=1S/C11H13NO2/c12-11(14)9-4-8(3-7-1-2-7)5-10(13)6-9/h4-7,13H,1-3H2,(H2,12,14) |
InChI Key |
OKMBECOCYXSLES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=CC(=CC(=C2)O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-5-hydroxybenzamide typically involves the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through the reaction of cyclopropylmethyl bromide with a suitable nucleophile.
Attachment to the Benzamide Core: The cyclopropylmethyl group is then attached to the benzamide core through a nucleophilic substitution reaction.
Introduction of the Hydroxyl Group: The hydroxyl group at the 5th position can be introduced via selective hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-5-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
3-(Cyclopropylmethyl)-5-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-5-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 3-(Cyclopropylmethyl)-5-hydroxybenzamide and two closely related analogs:
*Calculated based on molecular formulas (see Notes).
Key Observations:
- Polarity : The hydroxyl group in the target compound enhances hydrophilicity compared to the chloro and methoxy substituents in analogs.
- Steric Effects : The isopropyl group in 3-(Cyclopropylmethoxy)-5-(1-methylethyl)benzamide introduces steric bulk, which may hinder binding to flat receptor sites compared to the smaller hydroxy group in the target compound.
Pharmacological Implications (Hypothetical)
- Target Compound : The hydroxy group may facilitate interactions with polar residues in enzymes or receptors (e.g., serotonin or dopamine targets), while the cyclopropylmethyl group could enhance metabolic stability.
- However, it could also increase toxicity risks.
- 3-(Cyclopropylmethoxy)-5-(1-methylethyl)benzamide : The isopropyl group may improve blood-brain barrier penetration but reduce solubility, limiting oral bioavailability.
Notes and Limitations
Molecular Weight Calculations: this compound: Estimated as C₁₀H₁₁NO₂ (177 g/mol). 3-(Cyclopropylmethoxy)-5-(1-methylethyl)benzamide: Estimated as C₁₄H₁₉NO₂ (263 g/mol).
Data Gaps : Pharmacological data (e.g., IC₅₀, bioavailability) are absent in the provided evidence, necessitating further experimental validation.
Structural Diversity : highlights unrelated dibenzocyclohepten derivatives (e.g., cyclobenzaprine analogs), underscoring the importance of substitution patterns in determining biological targets .
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